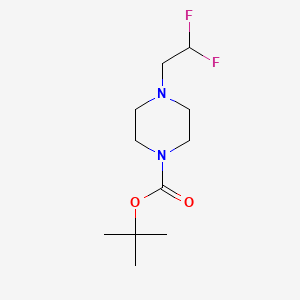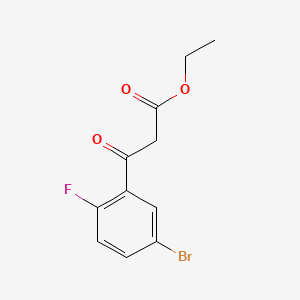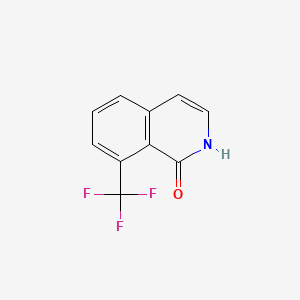
8-(Trifluoromethyl)isoquinolin-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethyl)isoquinolin-1-OL is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)isoquinolin-1-OL consists of an isoquinoline ring with a trifluoromethyl group (-CF3) attached to the 8th carbon atom and a hydroxyl group (-OH) attached to the 1st carbon atom .
Chemical Reactions Analysis
While specific chemical reactions involving 8-(Trifluoromethyl)isoquinolin-1-OL are not detailed in the literature, similar compounds have been involved in various reactions. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .
Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinolin-1-OL has a molecular weight of 213.156 and a density of 1.4±0.1 g/cm3 . Its boiling point is 389.2±37.0 °C at 760 mmHg .
科学的研究の応用
Asymmetric Catalysis
8-(Trifluoromethyl)isoquinolin-1-OL: derivatives, such as QUINOL, are pivotal in the development of chiral ligands and catalysts. They enable asymmetric catalysis, which is essential for producing optically active pharmaceuticals and agrochemicals. The atropisomeric nature of QUINOL scaffolds allows for high selectivity in catalytic reactions, making them valuable in synthesizing enantiomerically pure compounds .
Polymerization Control Agent
The compound functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters. This application is crucial for creating polymers with specific properties, such as biodegradability or thermal resistance, which are important in medical and industrial materials .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinolines, including 8-(Trifluoromethyl)isoquinolin-1-OL derivatives, exhibit light-emitting properties. They are used in the development of OLEDs, which are employed in display and lighting technologies due to their high efficiency and vibrant colors .
Pharmaceutical Development
Isoquinoline structures are common in naturally occurring alkaloids and are integral in pharmaceutical sciences. The introduction of the trifluoromethyl group can enhance the bioactivity and pharmacokinetic properties of drug molecules. This makes 8-(Trifluoromethyl)isoquinolin-1-OL a valuable precursor in medicinal chemistry for developing new therapeutic agents .
Supramolecular Chemistry
The structural features of 8-(Trifluoromethyl)isoquinolin-1-OL make it suitable for supramolecular chemistry applications. Its ability to form stable chelates with metals can be exploited in designing molecular sensors, switches, and other functional supramolecular systems .
Neurotoxicity Studies
Some derivatives of isoquinoline exhibit neurotoxic effects, which are linked to neurological disorders like Parkinson’s disease. Research into 8-(Trifluoromethyl)isoquinolin-1-OL can provide insights into the mechanisms of neurotoxicity and aid in the development of protective strategies against such neurodegenerative conditions .
Catalysis Research
The compound’s framework is utilized in catalysis research to create novel catalysts that can facilitate various chemical reactions. This includes the development of environmentally friendly catalytic processes that can replace more hazardous or less efficient methods .
Vesicle Stains in Microscopy
A novel organic dye derived from 8-(Trifluoromethyl)isoquinolin-1-OL has shown potential as vesicle stains in confocal fluorescence microscopy imaging. This application is significant for biological research, allowing scientists to visualize and track cellular components in real-time .
特性
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDASAITBMQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

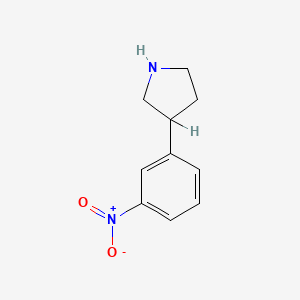
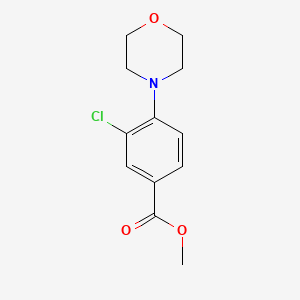

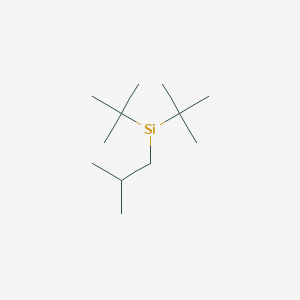
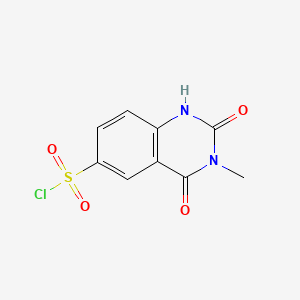
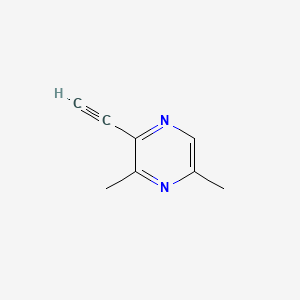
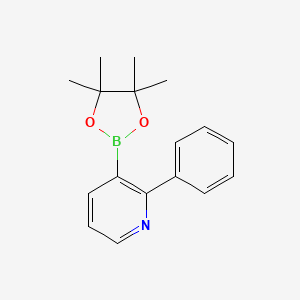


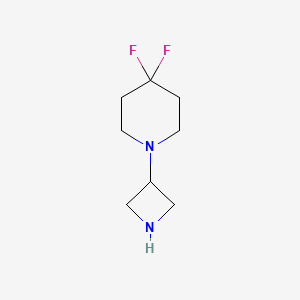

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
